molecular formula C20H19FN2O3S B4033739 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone

5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone

Cat. No.: B4033739
M. Wt: 386.4 g/mol
InChI Key: GDIOVAQWMIWPOB-YBEGLDIGSA-N
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Description

5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C20H19FN2O3S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.11004181 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

One study outlines the synthesis of thiazole and 2-thioxoimidazolidinone derivatives, focusing on their antibacterial and anticancer properties. The compounds were prepared via cyclization of benzaldehyde thiosemicarbazones with ώ-bromomethyl aryl ketones and ethyl chloroacetate. Their biological activity studies against antimicrobial and anticancer activities were also carried out (Sherif et al., 2013).

Another study discusses the synthesis and antimicrobial activity of novel barbituric acid and thiohydantoin derivatives of imidazo[2, 1-b][1,3,4] thiadiazoles. These compounds were synthesized from 5-formyl derivatives of 2-(4-methoxybenzyl)-6-arylimidazo[2,l-b][l,3,4]thiadiazole by the Knoevenagel condensation with barbituric acid & thiohydantoin, highlighting their antibacterial and antifungal activities (Badige et al., 2009).

Furthermore, the synthesis of a chiral precursor for No-Carrier-Added (NCA) PET tracer 6-[18F]Fluoro-L-dopa based on regio- and enantioselective alkylation of 2,4-Bis(chloromethyl)-5-iodoanisole is detailed, showcasing the potential of these compounds in radiopharmaceutical applications (Kuroda et al., 2000).

Potential Applications in Photodynamic Therapy

The study by Pişkin et al. (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, which exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features suggest its remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Anticancer and Antimicrobial Activities

Several studies have focused on the anticancer and antimicrobial activities of derivatives of 5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone. For example, the synthesis, antimicrobial, and anticancer evaluation of thiazolidin-4-ones clubbed with quinazolinone have been reported. These compounds exhibited significant activity against various bacterial and fungal strains as well as against the HCT116 human colon cancer cell line, highlighting their therapeutic potential (Deep et al., 2013).

Properties

IUPAC Name

(5Z)-5-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-22-16(19(24)23(2)20(22)27)10-13-7-8-17(18(11-13)25-3)26-12-14-5-4-6-15(21)9-14/h4-11H,12H2,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIOVAQWMIWPOB-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC)C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC)/C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone
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5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
Reactant of Route 3
5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
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5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
Reactant of Route 5
5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.